molecular formula C15H20N2O5S B5780442 N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5780442
M. Wt: 340.4 g/mol
InChI Key: PJRZDHGGHKTNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BGC20-1531, is a novel and potent small molecule inhibitor of the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

BGC20-1531 inhibits the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This interaction is essential for the activation of CREB-dependent gene expression, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this interaction, BGC20-1531 suppresses the expression of CREB target genes, leading to the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
BGC20-1531 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BGC20-1531 also suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In addition, BGC20-1531 improves cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and neuroinflammation.

Advantages and Limitations for Lab Experiments

BGC20-1531 has several advantages for lab experiments. It is a potent and specific inhibitor of the CREB-CBP interaction, which makes it an excellent tool for studying the role of this interaction in various cellular processes. BGC20-1531 is also cell-permeable, which allows it to be used in various cell-based assays. However, BGC20-1531 has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BGC20-1531. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the CREB-CBP interaction, which may have improved therapeutic efficacy and reduced toxicity. Finally, the development of BGC20-1531 as a drug candidate for clinical trials is another potential future direction.

Synthesis Methods

The synthesis of BGC20-1531 involves several steps, including the preparation of the starting materials, the coupling of the benzodioxol moiety to the cyclopentyl amine, and the introduction of the methylsulfonylglycinamide group. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.

Scientific Research Applications

BGC20-1531 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer. BGC20-1531 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, BGC20-1531 has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23(19,20)17(9-15(18)16-11-4-2-3-5-11)12-6-7-13-14(8-12)22-10-21-13/h6-8,11H,2-5,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRZDHGGHKTNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide

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